molecular formula C12H6BrNO3S B8619115 5-[(3-Bromo-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 648450-34-4

5-[(3-Bromo-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B8619115
M. Wt: 324.15 g/mol
InChI Key: OKSTZMDNLAWUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07846925B2

Procedure details

Following the general method as outlined in Example 1, starting from 3-Bromo-benzofuran-5-carbaldehyde (intermediate 58) and 1,3-thiazolidine-2,4-dione, the title compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]2[CH:7]=[C:8]([CH:11]=O)[CH:9]=[CH:10][C:5]=2[O:4][CH:3]=1.[S:13]1[CH2:17][C:16](=[O:18])[NH:15][C:14]1=[O:19]>>[Br:1][C:2]1[C:6]2[CH:7]=[C:8]([CH:11]=[C:17]3[S:13][C:14](=[O:19])[NH:15][C:16]3=[O:18])[CH:9]=[CH:10][C:5]=2[O:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=COC2=C1C=C(C=C2)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=COC2=C1C=C(C=C2)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(NC(C1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=COC2=C1C=C(C=C2)C=C2C(NC(S2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.